molecular formula C10H13NO2 B1607247 Ethyl benzylcarbamate CAS No. 2621-78-5

Ethyl benzylcarbamate

Cat. No. B1607247
CAS RN: 2621-78-5
M. Wt: 179.22 g/mol
InChI Key: XSXLCQLOFRENHC-UHFFFAOYSA-N
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Description

Ethyl benzylcarbamate is an organic compound with the linear formula C10H13NO2 . It is a part of a collection of rare and unique chemicals .


Synthesis Analysis

The synthesis of carbamates like Ethyl benzylcarbamate can be achieved through a modification on the basic catalysis of the addition-elimination reaction . This involves the amino-dehalogenation of ethyl chloroformate, resulting in different benzyl ethyl carbamates .


Molecular Structure Analysis

The molecular structure of Ethyl benzylcarbamate is represented by the linear formula C10H13NO2 . It has a molecular weight of 179.221 . Ethyl benzylcarbamate contains a total of 26 bonds, including 13 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 (thio-) carbamate(s) (aliphatic) .


Chemical Reactions Analysis

Ethyl carbamate is formed from the reaction of urea with ethanol . The yeast and/or lactic acid bacteria added to catalyze the fermentation process generates urea by metabolism of amino acids such as arginine or citrulline .


Physical And Chemical Properties Analysis

Ethyl benzylcarbamate is a white solid that is soluble in organic solvents and moderately soluble in water . It has a molecular weight of 179.221 .

Scientific Research Applications

Phytoene Desaturase Inhibition

  • Application: Ethyl benzylcarbamate analogues exhibit significant inhibition of phytoene desaturase (PDS) in carotenoid biosynthesis, which is crucial for plant development and stress response. This property makes these compounds potential herbicides.
  • Details: O-[1-Ethyl-2-(3-trifluoromethylphenoxy)]ethyl-N-benzylcarbamate and its analogues have shown potent PDS inhibition, comparable to established inhibitors like norflurazon. Structural features such as the oxygen atom in the phenoxy group and a carbamate structure are essential for their activity.
  • Source: Ohki et al., 2003
  • Application: Ethyl benzylcarbamate and related compounds are involved in aminolysis reactions, which are important in synthesizing various organic molecules.
  • Details: These reactions are fundamental in understanding the cooperative effects of atom pairs on reactivity and mechanism in organic synthesis.
  • Source: Oh et al., 2005
  • Application: Ethyl benzylcarbamate plays a role in the study of oxidation kinetics of organic compounds.
  • Details: These studies help in understanding the mechanisms and rates of chemical reactions, essential for designing more efficient synthetic processes in organic chemistry.
  • Source: Jain & Banerji, 1988
  • Application: Utilized in the development of stereoselective amination reactions, which are critical for creating chiral compounds in medicinal chemistry.
  • Details: These reactions involve the use of ethyl benzylcarbamate derivatives to produce chiral amines with good yields and selectivities.
  • Source: Lebel et al., 2012

Future Directions

The development of new carbamates and the establishment of structure–function relationships are areas of ongoing research . The performances of modified benzyl ethyl carbamates are being compared to existing compounds to further understand their properties and potential applications .

properties

IUPAC Name

ethyl N-benzylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)11-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSXLCQLOFRENHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30180849
Record name Ethyl benzylcarbamate
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Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl benzylcarbamate

CAS RN

2621-78-5
Record name Ethyl N-benzylcarbamate
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Record name Ethyl benzylcarbamate
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Record name 2621-78-5
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Record name Ethyl benzylcarbamate
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Record name Ethyl benzylcarbamate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
38
Citations
IM Lazbin, GF Koser - The Journal of Organic Chemistry, 1986 - ACS Publications
… When a-phenylacetamide was allowed to react with 2 in ethanol, ethyl benzylcarbamate (4) was obtained in 50% yield, a result consistent with the intermediate existence of benzyl …
Number of citations: 75 pubs.acs.org
IM Lazbin, GF Koser - The Journal of Organic Chemistry, 1987 - ACS Publications
… When a solution of 5 (1.96 mmol) in EtOH (15 mL) was heated under reflux, the isocyanate was captured by the solvent, and ethyl benzylcarbamate was isolated in 63% yield. Judging …
Number of citations: 49 pubs.acs.org
MM Cole, PH Clark - Journal of Economic Entomology, 1962 - academic.oup.com
… Three of these, Pyrolan® (5-(3-methyl-l-phenylpyrazolyl) dimethyl carbamate), ethyl benzylcarbamate, and isopropyl benzylcarbamate were effective for 10 days or more (class 4) …
Number of citations: 14 academic.oup.com
M Honda, S Sonehara, H Yasuda, Y Nakagawa… - Green …, 2011 - pubs.rsc.org
… In order to determine the retention time and molar sensitivity, commercially available methyl benzylcarbamate, ethyl benzylcarbamate, n-propyl benzylcarbamate, methyl N-(…
Number of citations: 139 pubs.rsc.org
M Barker, L Hunter, NG Reynolds - Journal of the Chemical Society …, 1948 - pubs.rsc.org
… The close connexion between hydrogen-bond association in the carbamic esters and their tautomeric character is strikingly illustrated by a comparison of ethyl benzylcarbamate (XI) …
Number of citations: 14 pubs.rsc.org
VVV Hugo, HSM Alejandro, VSA María, RH María… - Computational …, 2018 - scirp.org
Carbamates are molecules that have different types of biological activities and provide a particular chemical control against ticks. The new structures of the proposed compounds were …
Number of citations: 9 www.scirp.org
NL Yan, R Nair, A Chu, IA Wilson, KA Johnson… - Bioorganic & Medicinal …, 2022 - Elsevier
… We observed a similar apparent discrepancy with the stabilizer 2-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)ethyl benzylcarbamate in our previous study. This stabilizer …
Number of citations: 5 www.sciencedirect.com
FN Li, NJ Kim, YH Nam, SH Kim, SY Seo… - Archives of pharmacal …, 2009 - Springer
Synthesis and structure-activity relationship of N-benzyl-3-phenylpropanamides as transient receptor potential vanilloid 1 (TRPV1) antagonists are described. A variety of substituents …
Number of citations: 2 link.springer.com
G Urgoitia, M Obieta, MT Herrero, L Lezama… - Advanced Synthesis & … - Wiley Online Library
… a relatively long induction time, often indicative of the participation of heterogenous catalytic species,59a,c but this time probably derived from the intermediacy of ethyl benzylcarbamate …
Number of citations: 0 onlinelibrary.wiley.com
M Goodman, IG Rosen - Biopolymers: Original Research on …, 1964 - Wiley Online Library
… compound for the end group, N-ethyl-benzylcarbamate CsH5CH20CNHCH2CHa. The spectrum of this compound is essentially superposable over the entire spectral range (184-195 …
Number of citations: 67 onlinelibrary.wiley.com

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